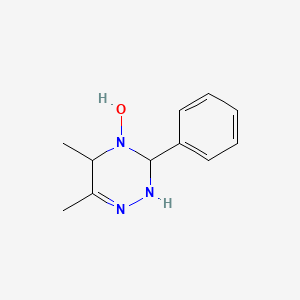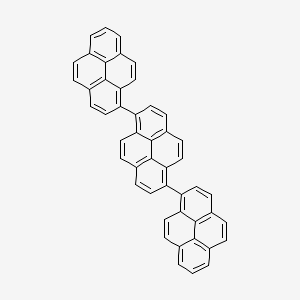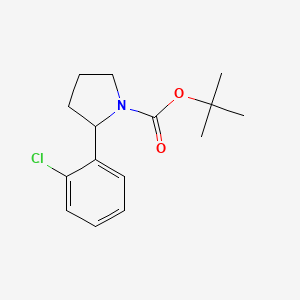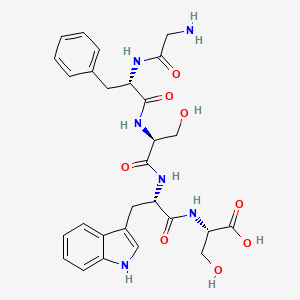![molecular formula C22H13Br B14211122 Benzene, 1-[(4-bromophenyl)ethynyl]-3-(phenylethynyl)- CAS No. 832744-39-5](/img/structure/B14211122.png)
Benzene, 1-[(4-bromophenyl)ethynyl]-3-(phenylethynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-[(4-bromophenyl)ethynyl]-3-(phenylethynyl)- is a complex organic compound with the molecular formula C14H8Br2. This compound is characterized by the presence of two ethynyl groups attached to a benzene ring, with one of the ethynyl groups further substituted by a bromophenyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[(4-bromophenyl)ethynyl]-3-(phenylethynyl)- typically involves the coupling of 1-bromo-4-ethynylbenzene with phenylacetylene. This reaction is often catalyzed by palladium complexes under an inert atmosphere, such as nitrogen or argon. The reaction conditions usually include a base, such as triethylamine, and a solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-[(4-bromophenyl)ethynyl]-3-(phenylethynyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction Reactions: The compound can be reduced to form alkenes or alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like liquid ammonia or DMF.
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in aqueous or organic solvents.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Scientific Research Applications
Benzene, 1-[(4-bromophenyl)ethynyl]-3-(phenylethynyl)- is utilized in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Used in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Benzene, 1-[(4-bromophenyl)ethynyl]-3-(phenylethynyl)- involves its interaction with molecular targets, such as enzymes or receptors. The ethynyl groups can participate in π-π interactions with aromatic residues in proteins, while the bromophenyl group can form halogen bonds with nucleophilic sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-(phenylethynyl)benzene
- 1-Bromo-4-ethynylbenzene
- 1-Ethynyl-4-(phenylethynyl)benzene
Uniqueness
Benzene, 1-[(4-bromophenyl)ethynyl]-3-(phenylethynyl)- is unique due to the presence of both bromophenyl and phenylethynyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various research fields, making it a valuable compound for scientific investigations.
Properties
CAS No. |
832744-39-5 |
|---|---|
Molecular Formula |
C22H13Br |
Molecular Weight |
357.2 g/mol |
IUPAC Name |
1-bromo-4-[2-[3-(2-phenylethynyl)phenyl]ethynyl]benzene |
InChI |
InChI=1S/C22H13Br/c23-22-15-13-19(14-16-22)10-12-21-8-4-7-20(17-21)11-9-18-5-2-1-3-6-18/h1-8,13-17H |
InChI Key |
NYQGUDKGHPAXEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC(=CC=C2)C#CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(4-Methoxyphenyl)methyl]amino}quinazoline-2-carboxylic acid](/img/structure/B14211047.png)

![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyridine-3-carboxamide](/img/structure/B14211053.png)
![2,2'-[(Pyridazin-3-yl)methylene]bis(6-tert-butyl-4-methylphenol)](/img/structure/B14211054.png)
![N-[2-(Acetyloxy)benzoyl]glycyl-D-alanyl-D-alanine](/img/structure/B14211074.png)
![N'-(3,3-diphenylpropyl)-N-[2-(2-fluorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14211085.png)
![4-[4-(tert-Butylamino)butyl]benzene-1,2-diol](/img/structure/B14211091.png)


![2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-3-phenyl-1H-indole](/img/structure/B14211106.png)


![N-(4-{[2-(2,3-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14211121.png)
